2-Methyl-2-thiopseudourea sulfate
Overview
Description
2-Methyl-2-thiopseudourea sulfate is an organic sulfur compound with the molecular formula C₂H₆N₂S₂·H₂SO₄. It is a white crystalline solid that is soluble in water but insoluble in organic solvents. This compound is known for its strong oxidative properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-thiopseudourea sulfate typically involves the reaction of isothiourea with a methylating agent such as methyl sulfate. The reaction proceeds as follows:
- Isothiourea is reacted with methyl sulfate in the presence of a solvent, usually water, to form S-methylisothiourea.
- The resulting S-methylisothiourea is then treated with sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization or filtration methods .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-thiopseudourea sulfate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can react with reducing agents to release oxygen.
Substitution: It can participate in nucleophilic substitution reactions, particularly with carbonyl compounds.
Common Reagents and Conditions:
Oxidation: Common reducing agents include hydrogen sulfide and thiols.
Substitution: Reactions typically occur in aqueous solutions at room temperature.
Major Products:
Oxidation: The major products include sulfur dioxide and water.
Substitution: The products depend on the specific nucleophile used but often include substituted thiourea derivatives.
Scientific Research Applications
2-Methyl-2-thiopseudourea sulfate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-Methyl-2-thiopseudourea sulfate involves the inhibition of inducible nitric oxide synthase (iNOS). It binds to the active site of iNOS, preventing the enzyme from catalyzing the production of nitric oxide. This inhibition is crucial in regulating nitric oxide levels in biological systems, which can have significant implications in inflammatory and cardiovascular diseases .
Comparison with Similar Compounds
- S-Methylisothiourea hemisulfate
- S-Methylthiouronium sulfate
- Methylcarbamimidothioate sulfate
Comparison: 2-Methyl-2-thiopseudourea sulfate is unique due to its strong oxidative properties and its specific inhibitory action on iNOS. Compared to similar compounds, it is more potent and selective in its biological activity, making it a valuable tool in both research and industrial applications .
Biological Activity
2-Methyl-2-thiopseudourea sulfate (C2H8N2O4S2) is a compound with diverse biological activities, making it an interesting subject for research in pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological properties, including antiviral, antiparasitic, and cytotoxic activities. Additionally, it discusses relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C2H8N2O4S2
- CAS Number : 2260-00-6
The compound features a thiourea moiety, which is often associated with various biological activities due to its ability to interact with biological macromolecules.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. It has been shown to inhibit the replication of various viruses, including:
- HIV
- Influenza Virus
In vitro studies demonstrated that the compound can reduce viral load effectively, suggesting potential applications in antiviral therapy .
Antiparasitic Activity
The compound has also been investigated for its antiparasitic properties. Notably, it has shown efficacy against:
- Leishmania donovani : The causative agent of visceral leishmaniasis.
- Plasmodium falciparum : The parasite responsible for the most severe form of malaria.
In particular, derivatives of this compound were reported to exhibit potent activity against these parasites, indicating its potential as a lead compound in developing new antiparasitic drugs .
Cytotoxic Effects
Cytotoxicity studies have revealed that this compound can induce cell death in various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key cellular pathways essential for cancer cell survival. For instance, it has been shown to affect cell cycle progression and induce apoptosis in treated cells .
Study on Mycobacterium tuberculosis
A notable study explored the inhibition of Mycobacterium tuberculosis by this compound. The research focused on its interaction with phosphopantetheinyl transferase (PptT), an enzyme critical for bacterial virulence. Results indicated that the compound could significantly reduce bacterial viability in vitro, highlighting its potential as a candidate for tuberculosis treatment .
Anthelmintic Activity
In another study, the compound was evaluated for its anthelmintic properties against various helminths. The results showed a promising reduction in helminth burden in treated animals, suggesting that this compound could be developed into an effective anthelmintic agent .
Summary of Biological Activities
Activity | Target Organism/Cell Line | Effect |
---|---|---|
Antiviral | HIV, Influenza Virus | Inhibition of viral replication |
Antiparasitic | Leishmania donovani, Plasmodium falciparum | Significant reduction in parasite viability |
Cytotoxic | Various cancer cell lines | Induction of apoptosis and cell cycle arrest |
Anthelmintic | Helminths (e.g., Toxocara canis) | Reduction in helminth burden |
Properties
IUPAC Name |
methyl carbamimidothioate;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBBQNFHCVVQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14527-26-5, 2986-19-8 (Parent) | |
Record name | Carbamimidothioic acid, methyl ester, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14527-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudourea, 2-methyl-2-thio-, hydrogen sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50932549 | |
Record name | Sulfuric acid--methyl carbamimidothioate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867-44-7, 2260-00-6, 14527-26-5 | |
Record name | S-Methylisothiourea hemisulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2260-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pseudourea, 2-methyl-2-thio-, hydrogen sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014527265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14527-26-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-2-thiopseudourea sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbamimidothioic acid, methyl ester, sulfate (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfuric acid--methyl carbamimidothioate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(S-methylthiouronium) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-methylisothiouronium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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